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molecular formula CH5N3·xH2SO4 B600436 Guanidinium sulphate CAS No. 1184-68-5

Guanidinium sulphate

Cat. No. B600436
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US04271190

Procedure details

Using the procedure of Process I, 708 g (2 moles) of 1-didecylamino-3-amino-propane are reacted with 236 g (0.96 moles) of O-methylisourea sulfate. The working up of this batch resulted in 623 g (70% of the theoretical yield) of guanidinium sulfate.
Name
1-didecylamino-3-amino-propane
Quantity
708 g
Type
reactant
Reaction Step One
Quantity
236 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:11](CCCCCCCCCC)CCCN)CCCCCCCCC.[S:26]([OH:30])([OH:29])(=[O:28])=[O:27].CO[C:33](=[NH:35])[NH2:34]>>[S:26]([O-:30])([O-:29])(=[O:28])=[O:27].[NH2:34][C:33]([NH2:35])=[NH2+:11].[NH2:34][C:33]([NH2:35])=[NH2+:11] |f:1.2,3.4.5|

Inputs

Step One
Name
1-didecylamino-3-amino-propane
Quantity
708 g
Type
reactant
Smiles
C(CCCCCCCCC)N(CCCN)CCCCCCCCCC
Step Two
Name
Quantity
236 g
Type
reactant
Smiles
S(=O)(=O)(O)O.COC(N)=N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The working up of this batch resulted in 623 g (70% of the

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].NC(=[NH2+])N.NC(=[NH2+])N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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